(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid
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Overview
Description
(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other functional groups, facilitated by reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases, such as cancer or metabolic disorders.
Industry: Utilized in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of (2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid analogs: Compounds with similar structures but slight variations in functional groups or stereochemistry.
Steroidal compounds: Compounds with a similar steroidal backbone but different functional groups.
Uniqueness: this compound is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24O6 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid |
InChI |
InChI=1S/C19H24O6/c1-11(3-6-16(22)18(24)25)14(20)7-4-12-13-5-8-17(23)19(13,2)10-9-15(12)21/h3,6,12-13,22H,4-5,7-10H2,1-2H3,(H,24,25)/b11-3+,16-6-/t12-,13-,19-/m0/s1 |
InChI Key |
HRJXKKSJPNWKCP-UNXDAHLPSA-N |
Isomeric SMILES |
C/C(=C\C=C(\C(=O)O)/O)/C(=O)CC[C@H]1[C@@H]2CCC(=O)[C@]2(CCC1=O)C |
Canonical SMILES |
CC(=CC=C(C(=O)O)O)C(=O)CCC1C2CCC(=O)C2(CCC1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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